(2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
Properties
Molecular Formula |
C32H27N5O4S |
|---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
(2Z)-2-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C32H27N5O4S/c1-4-41-27-15-12-22(16-20(27)2)29-23(19-36(35-29)24-8-6-5-7-9-24)18-28-31(39)37-32(42-28)33-30(38)26(34-37)17-21-10-13-25(40-3)14-11-21/h5-16,18-19H,4,17H2,1-3H3/b28-18- |
InChI Key |
WIVIDZTXPZWFJH-VEILYXNESA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Construction of the thiazolo[3,2-b][1,2,4]triazine core: This step often involves cyclization reactions using thiourea and other reagents.
Introduction of the aromatic substituents: This can be done via Friedel-Crafts alkylation or acylation reactions.
Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the desired reactions while minimizing side reactions.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions for each step.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings and pyrazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the carbonyl groups, using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could potentially be developed as therapeutic agents, particularly if they exhibit bioactivity against specific targets.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its complex structure and functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The pathways involved could include signal transduction pathways, metabolic pathways, or others, depending on the specific application.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several bioactive heterocycles:
*Estimated based on structural similarity.
Key Observations :
- Substituent Effects : Replacing the ethoxy group with bulkier 2-methylpropoxy (as in ) increases molecular weight marginally but may alter binding kinetics. Propargyloxy groups (as in ) enhance antimicrobial potency but reduce stability.
- Bioactivity: While direct data for the target compound is lacking, structurally related pyrazole-triazine hybrids exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus , and thiazolidinones show antioxidant activity (EC50: 12 µM) .
Physicochemical and Computational Properties
| Property | Target Compound | (2Z)-6-Methyl-2-... [14] | Thiazolidinone 18 [10] |
|---|---|---|---|
| Molecular Weight | ~490 | 485.6 | ~520 |
| XLogP3 | ~5 | 5.1 | 6.2 |
| Rotatable Bonds | 6 | 6 | 7 |
| Hydrogen Bond Acceptors | 8 | 6 | 7 |
| Topological Polar SA | ~114 Ų | 114 Ų | 98 Ų |
Insights :
- Higher rotatable bond counts in thiazolidinones (7 vs.
- The target compound’s polar surface area (114 Ų) aligns with moderate blood-brain barrier permeability .
Bioactivity and Therapeutic Potential
- Antimicrobial Activity : Pyrazole-triazine hybrids inhibit bacterial growth (MIC: 8–16 µg/mL), with potency linked to electron-withdrawing substituents (e.g., nitro groups) .
- Antioxidant Activity: Thiazolidinones scavenge free radicals (EC50: 12 µM), attributed to the azolinkage and methoxyphenyl groups .
Biological Activity
The compound (2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo-triazine core with substituted pyrazole and methoxybenzyl groups. Its structural complexity suggests a diverse range of interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The pyrazole nucleus is known for its ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been shown to inhibit the proliferation of breast cancer cells by inducing G0/G1 phase arrest and promoting apoptosis through the activation of caspases .
Table 1: Summary of Anticancer Activities of Pyrazole Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Celecoxib | Colorectal | COX-2 inhibition | |
| Rimonabant | Breast | Apoptosis induction | |
| Phenylbutazone | Lung | Cell cycle arrest |
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Pyrazole derivatives are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Compounds similar to the one have demonstrated effectiveness in reducing inflammatory markers in animal models .
Anticonvulsant Properties
Research has also highlighted the anticonvulsant potential of related pyrazole derivatives. For example, studies on N'-benzyl 2-amino acetamides revealed notable anticonvulsant activity in maximal electroshock seizure models. The ED50 values indicated that certain derivatives were more effective than conventional treatments like phenobarbital . This suggests that the compound may also possess similar anticonvulsant properties.
Study 1: Evaluation of Anticancer Activity
In a controlled study, a series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The study concluded that modifications leading to increased lipophilicity improved cellular uptake and efficacy .
Study 2: Anti-inflammatory Mechanism Investigation
A study focused on the anti-inflammatory effects of thiazole-containing compounds demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in vitro. The mechanism was attributed to the blockade of NF-kB signaling pathways, which are pivotal in inflammatory responses .
Pharmacological Profile
The pharmacological profile of this compound indicates a multifaceted potential for therapeutic applications:
- Anticancer : Induces apoptosis and inhibits cell proliferation.
- Anti-inflammatory : Reduces inflammatory cytokine levels.
- Anticonvulsant : Exhibits protective effects in seizure models.
Q & A
Q. How can researchers optimize the synthesis of this compound given its complex heterocyclic core?
- Methodological Answer: The synthesis involves multi-step reactions, starting with condensation of aldehydes (e.g., 4-methoxybenzaldehyde derivatives) with nitrogen-containing precursors like thioureas under acidic/basic conditions. Key steps include:
- Step 1: Formation of the pyrazole ring via cyclization of diethyl oxalate and substituted ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in toluene with NaH as a base .
- Step 2: Introduction of the thiazolo-triazine core through a Knoevenagel condensation reaction, optimized at 65–80°C in ethanol with glacial acetic acid as a catalyst .
- Yield Optimization: Use column chromatography (silica gel, ethyl acetate/hexane gradients) for purification, achieving ~61% yield in analogous syntheses .
Q. What analytical methods are critical for confirming the molecular structure of this compound?
- Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:
- 1H NMR and 13C NMR: Resolve aromatic protons (δ 6.8–8.2 ppm) and confirm Z-configuration of the methylidene group via coupling constants .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1721 cm⁻¹) and NH/OH vibrations (3400–3500 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+ at m/z 541.18) .
- Elemental Analysis: Confirm purity (>95%) with <0.4% deviation in C/H/N ratios .
Q. How should researchers design initial biological activity screening for this compound?
- Methodological Answer: Prioritize target-based assays due to structural similarities to bioactive heterocycles:
- Antimicrobial Screening: Use agar diffusion assays against S. aureus and E. coli with ciprofloxacin as a positive control .
- Anticancer Potential: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition: Test against 14-α-demethylase (CYP51) via spectrophotometric monitoring of lanosterol conversion .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectral data for stereoisomers of this compound?
- Methodological Answer: Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental
- Software: Gaussian 16 with B3LYP/6-311+G(d,p) basis set .
- Stereochemical Validation: Overlay computed and experimental NOESY spectra to confirm spatial arrangement of substituents .
- Case Study: A 2022 study resolved ambiguities in a triazole-thiadiazole derivative using this approach, achieving 98% agreement .
Q. What strategies can address low reproducibility in multi-step syntheses of this compound?
- Methodological Answer: Implement reaction engineering and real-time monitoring:
- Process Analytical Technology (PAT): Use inline FTIR to track intermediate formation (e.g., hydrazone intermediates) .
- DoE Optimization: Apply a Box-Behnken design to optimize temperature (60–80°C), solvent polarity (DMF vs. ethanol), and catalyst loading .
- Case Study: A 2024 protocol improved yield from 45% to 72% by switching to microwave-assisted synthesis (100 W, 15 min) .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer: Systematic substitution and bioisostere replacement:
- Variation Sites: Modify the 4-ethoxy-3-methylphenyl group (e.g., halogenation) and the 4-methoxybenzyl moiety (e.g., replacing OCH3 with CF3) .
- Biological Testing: Compare IC50 values across derivatives in enzyme inhibition assays (e.g., CYP51) .
- Computational SAR: Generate 3D-QSAR models using CoMFA/CoMSIA to predict activity cliffs .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer: Conduct a systematic solubility study:
- Solvent Series: Test in DMSO, ethanol, chloroform, and water (with 1% Tween-80) using the shake-flask method .
- pH Dependence: Measure solubility at pH 2–9 to identify ionizable groups influencing polarity .
- Case Study: A 2023 study resolved similar contradictions for a pyrazolo-oxazine derivative by identifying micelle formation in aqueous buffers .
Research Tools and Resources
Q. Which databases or repositories provide reliable spectral data for this compound?
- Methodological Answer: Avoid unreliable sources (e.g., BenchChem). Instead, use:
- Chemotion Repository: Access NMR/HPLC data for triazole-pyrazole hybrids (DOI: 10.14272/reaction/SA-FUHFF) .
- PDB: Reference docking results with 3LD6 (14-α-demethylase) for activity predictions .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound’s reactive intermediates?
- Methodological Answer:
- Thiourea Derivatives: Use fume hoods due to H2S release during synthesis .
- Pyrazole Intermediates: Store at –20°C under argon to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
